molecular formula C17H24FN3O B2610563 4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide CAS No. 2320176-70-1

4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2610563
CAS No.: 2320176-70-1
M. Wt: 305.397
InChI Key: TYJLDVAXTXMWSH-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: This step may involve the alkylation of the diazepane ring with a cyclobutyl halide or a similar reagent.

    Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions, where the diazepane nitrogen attacks a fluorobenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the diazepane ring or the fluorobenzyl group, potentially leading to the formation of amines or hydrocarbons.

    Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of cyclobutanone or cyclobutanol derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible development as a pharmaceutical agent, particularly for its potential effects on the central nervous system.

    Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide would depend on its specific biological targets. Generally, diazepane derivatives may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.

    Lorazepam: Another diazepane derivative with similar therapeutic uses.

    Cyclobutylamine: A simpler compound containing the cyclobutyl group.

Uniqueness

4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide is unique due to the combination of the cyclobutyl and fluorobenzyl groups, which may confer distinct pharmacological properties compared to other diazepane derivatives.

Properties

IUPAC Name

4-cyclobutyl-N-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-15-7-5-14(6-8-15)13-19-17(22)21-10-2-9-20(11-12-21)16-3-1-4-16/h5-8,16H,1-4,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLDVAXTXMWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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